molecular formula C15H13FN4O B3197582 1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde CAS No. 1006336-67-9

1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

Cat. No. B3197582
CAS RN: 1006336-67-9
M. Wt: 284.29 g/mol
InChI Key: RLYBTNWDOKNVAT-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorophenyl)-1’,3’-dimethyl-1H,1’H-3,4’-bipyrazole-4-carbaldehyde” is a complex organic molecule. It contains a fluorophenyl group, a bipyrazole group, and an aldehyde group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a fluorine atom could potentially increase the compound’s stability and electronegativity .

Scientific Research Applications

Supramolecular Assembly and Structural Analysis

Research on related bipyrazole compounds has focused on their synthesis and structural properties. For example, a study by Cuartas et al. (2017) reported on the synthesis of reduced bipyrazoles from simple pyrazole precursors, including molecular structures and supramolecular assembly. This work highlights the significance of delocalization of charge and the formation of hydrogen bonds in creating different molecular structures, which can be integral to the development of new materials and compounds in scientific research (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

Synthesis of Pyrazolopyridines and Fused Systems

Almansa et al. (2008) developed a three-component coupling process for the synthesis of pyrazolo[3,4-b]pyridines. This approach is notable for its versatility in preparing various bicyclic systems, demonstrating the potential of bipyrazole derivatives in synthesizing complex molecular structures for diverse applications (Almansa, Virgili, Carceller, & Grima-Poveda, 2008).

Antimicrobial Activity

A study by Al-Ghamdi (2019) explored the antimicrobial activity of novel pyrazole derivatives. This research indicates the potential of bipyrazole compounds, including the 1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde, in developing new antimicrobial agents (Al-Ghamdi, 2019).

Fluorescent Dyes and Sensing Applications

Wrona-Piotrowicz et al. (2022) investigated the use of pyrazole derivatives in creating highly fluorescent dyes. These compounds exhibit bright fluorescence and can be used for sensing acidic environments, suggesting potential applications in bioimaging and diagnostics (Wrona-Piotrowicz, Makal, & Zakrzewski, 2022).

Antioxidant Properties

Gouda (2012) synthesized various pyrazolopyridine derivatives and evaluated their antioxidant properties. This study demonstrates the potential of bipyrazole-based compounds in pharmaceutical research, particularly in the development of antioxidant agents (Gouda, 2012).

Corrosion Inhibition

Chetouani et al. (2005) explored the inhibitory effect of bipyrazole compounds on iron corrosion in acidic media. Their findings indicate that these compounds could serve as efficient corrosion inhibitors, showcasing an industrial application for bipyrazole derivatives (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Based on the safety data sheet of a similar compound, 1-(2-Fluorophenyl)piperazine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-1-(2-fluorophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O/c1-10-12(8-19(2)17-10)15-11(9-21)7-20(18-15)14-6-4-3-5-13(14)16/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYBTNWDOKNVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN(C=C2C=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
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1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
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1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
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1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
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1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde
Reactant of Route 6
1-(2-fluorophenyl)-1',3'-dimethyl-1H,1'H-3,4'-bipyrazole-4-carbaldehyde

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